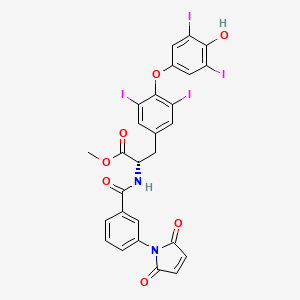
m-Maleimidobenzoyl-L-thyroxine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Maleimidobenzoyl-L-thyroxine Methyl Ester is a derivative of L-thyroxine, a hormone produced by the thyroid gland. This compound is synthesized by modifying L-thyroxine with a maleimide group, which allows it to be used in various biochemical applications, particularly in enzyme immunoassays .
Preparation Methods
The synthesis of m-Maleimidobenzoyl-L-thyroxine Methyl Ester involves several steps:
Preparation of Meta-maleimidobenzoic Acid: This is synthesized from m-aminobenzoic acid and maleic anhydride by the method of Parola (1934), followed by cyclization with acetic anhydride to give meta-maleimidobenzoic acid.
Preparation of L-thyroxine Methyl Ester: This is prepared by the method of Ashley and Harington (1929).
Formation of m-Maleimidobenzoyl Chloride: Meta-maleimidobenzoic acid is dissolved in thionyl chloride and refluxed for 30 minutes.
Synthesis of this compound: The dried m-maleimidobenzoyl chloride is dissolved in tetrahydrofuran and added dropwise to a stirred solution containing L-thyroxine methyl ester and sodium carbonate.
Chemical Reactions Analysis
m-Maleimidobenzoyl-L-thyroxine Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with sulfhydryl groups in proteins, forming stable thioether bonds.
Coupling Reactions: It can be coupled to enzymes like β-galactosidase, maintaining high enzyme activity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
m-Maleimidobenzoyl-L-thyroxine Methyl Ester has several scientific research applications:
Enzyme Immunoassays: It is used as a coupling agent to label antibodies or antigens with enzymes, enhancing the sensitivity and specificity of immunoassays.
Protein Labeling: The compound is used to label proteins with maleimide groups, facilitating the study of protein interactions and functions.
Bioconjugation: It is employed in the synthesis of bioconjugates, such as biotinylated thyroxine, which can be used in various biochemical assays.
Mechanism of Action
The mechanism of action of m-Maleimidobenzoyl-L-thyroxine Methyl Ester involves the formation of stable thioether bonds with sulfhydryl groups in proteins. This coupling does not significantly reduce the activity of the enzyme or protein, making it an effective labeling agent . The maleimide group specifically reacts with thiol groups, ensuring high specificity and efficiency in bioconjugation reactions .
Comparison with Similar Compounds
m-Maleimidobenzoyl-L-thyroxine Methyl Ester can be compared with other maleimide derivatives used in bioconjugation:
m-Maleimidobenzoyl-N-hydroxysuccinimide Ester: This compound also contains a maleimide group but has an NHS ester instead of a methyl ester, making it more reactive towards amine groups.
Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide Ester): Similar to this compound, but with a sulfonated NHS ester, increasing its water solubility.
These comparisons highlight the unique properties of this compound, such as its specific reactivity towards thiol groups and its stability in various biochemical applications.
Properties
Molecular Formula |
C27H18I4N2O7 |
|---|---|
Molecular Weight |
990.1 g/mol |
IUPAC Name |
methyl (2S)-2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C27H18I4N2O7/c1-39-27(38)21(32-26(37)14-3-2-4-15(10-14)33-22(34)5-6-23(33)35)9-13-7-19(30)25(20(31)8-13)40-16-11-17(28)24(36)18(29)12-16/h2-8,10-12,21,36H,9H2,1H3,(H,32,37)/t21-/m0/s1 |
InChI Key |
SMWPHPKJEMOEAJ-NRFANRHFSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



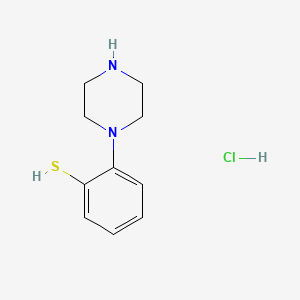

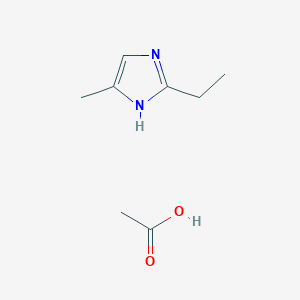
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
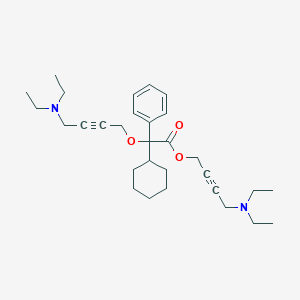
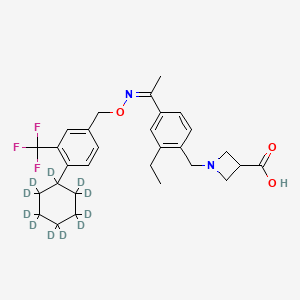
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
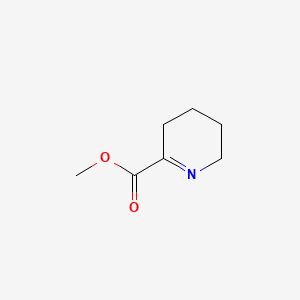
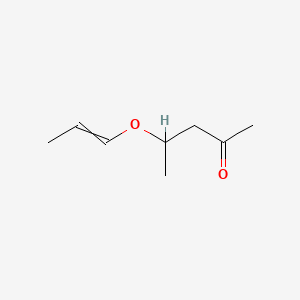


![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
